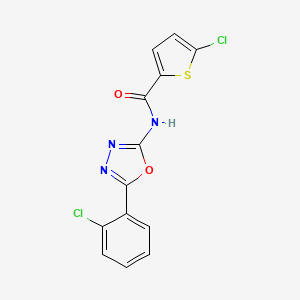

5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O2S/c14-8-4-2-1-3-7(8)12-17-18-13(20-12)16-11(19)9-5-6-10(15)21-9/h1-6H,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYIEEKCTRCKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.

Coupling Reactions: The final step involves coupling the oxadiazole and thiophene rings with the chlorophenyl group using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial potential . Studies have shown that it exhibits significant activity against various bacterial strains, including resistant strains of Neisseria gonorrhoeae.

Antimalarial Activity

In addition to its antibacterial properties, 5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has shown potential as an antimalarial agent . Preliminary studies indicate that it may inhibit the growth of malaria parasites through similar mechanisms as those observed in bacterial systems.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial findings suggest:

- Absorption : High gastrointestinal absorption rates.

- Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier indicates potential central nervous system effects.

- Toxicity Profiles : At lower doses, it demonstrates antimicrobial and antimalarial activity without significant toxic effects on host cells.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : The synthesis begins with the formation of thiophene and oxadiazole intermediates.

- Optimization for Yield and Purity : Industrial production may utilize specific catalysts and controlled conditions to maximize yield and purity.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Neisseria gonorrhoeae, particularly against resistant strains. The compound's mechanism involved the inhibition of critical enzymes necessary for bacterial survival.

Case Study 2: Antimalarial Activity

Research indicated that this compound also displays promising antimalarial activity by disrupting metabolic processes in malaria parasites. Further investigations into its efficacy in vivo are ongoing.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can be contextualized against structurally related analogs. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Analysis

Role of Halogen Substituents: The 2-chlorophenyl group in the target compound likely enhances lipophilicity and target binding compared to non-halogenated analogs (e.g., Compound 11). Dual chloro-substituents (e.g., in BJ12636 ) may increase metabolic stability but could reduce solubility.

Heterocyclic Core Modifications: Replacement of the oxadiazole ring with an oxazolidinone-morpholinone system (as in rivaroxaban) confers Factor Xa inhibition, absent in the target compound .

Pharmacological Specificity: Compound 11’s T-type Ca²⁺ channel inhibition highlights the importance of the phenyl-oxadiazole moiety in neuropathic pain targets . The target compound’s 2-chlorophenyl group may shift selectivity toward other ion channels or enzymes. Rivaroxaban’s morpholinone group enables precise Factor Xa binding, a feature absent in simpler oxadiazole-based analogs .

Synthetic Accessibility :

- The target compound and its analogs are synthesized via straightforward coupling reactions , whereas rivaroxaban requires multi-step synthesis involving chiral centers .

Biological Activity

5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

- Introduction of the Chlorophenyl Group : Electrophilic aromatic substitution reactions are used to incorporate the chlorophenyl moiety.

- Formation of the Thiophene Ring : This can be accomplished via the Paal-Knorr synthesis or other thiophene-forming reactions.

- Coupling Reactions : The final step involves coupling the oxadiazole and thiophene rings with the chlorophenyl group using appropriate reagents.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The mechanisms behind these effects may include:

- Inhibition of Bacterial Cell Wall Synthesis : This could disrupt bacterial growth and replication.

- Membrane Integrity Disruption : The compound may interfere with the integrity of microbial membranes, leading to cell death.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It is believed to exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory pathways .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Its mechanism might involve inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. For instance, it has been noted for selective inhibition against certain lipoxygenases, which are implicated in cancer progression .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.